A-770041 was developed through a collaborative effort in pharmaceutical research, focusing on identifying compounds that can effectively inhibit specific enzymes or receptors involved in disease processes. Its classification as a small molecule inhibitor places it within a broader category of drugs that are designed to interfere with the function of proteins or enzymes at a molecular level.
The synthesis of A-770041 involves several steps, typically starting from commercially available precursors. The process may include:
The detailed synthetic route may vary based on the specific research goals and optimization strategies employed by chemists.
A-770041 possesses a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural representation can be described as follows:
The three-dimensional conformation of A-770041 plays a critical role in its interaction with biological targets, influencing its efficacy and specificity.
A-770041 undergoes several chemical reactions that are essential for its activity:
Understanding these reactions is crucial for optimizing the compound's therapeutic potential and minimizing side effects.
The mechanism of action of A-770041 is primarily centered around its ability to inhibit specific enzymes or receptors involved in disease pathways. This inhibition can lead to:
Data from preclinical studies support these mechanisms, demonstrating significant changes in biomarker levels associated with inflammation and immune response upon administration of A-770041.
A-770041 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic use.
A-770041 has potential applications in various scientific fields:
The ongoing research surrounding A-770041 highlights its promise as a therapeutic agent, contributing to advancements in treatments for complex diseases.
A-770041 (1-methyl-1H-indole-2-carboxylic acid {4-{1-[4-(4-acetyl-piperazin-1-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl}-amide) exhibits exceptional selectivity for Lymphocyte-Specific Protein Tyrosine Kinase (Lck) within the Src kinase family. This selectivity arises from its pyrazolo[3,4-d]pyrimidine core, which occupies the ATP-binding pocket of Lck while exploiting unique structural features in the kinase’s hinge region. The compound’s cyclohexyl-piperazine moiety projects into a hydrophobic region adjacent to the gatekeeper residue, a domain where Lck diverges sterically and electrostatically from homologous kinases like Fyn and Src. Molecular modeling studies reveal that A-770041 establishes critical hydrogen bonds with Leu273 and Glu288 in Lck, residues not conserved in Fyn or Src. Additionally, the methoxy-phenyl group of A-770041 interacts with a shallow hydrophobic cleft specific to the inactive conformation of Lck, further enhancing selectivity [1] [2].
Table 1: Inhibition Profiles of A-770041 Against Src-Family Kinases
Kinase | IC₅₀ (μM) | Selectivity Ratio (vs. Lck) |
---|---|---|
Lymphocyte-Specific Protein Tyrosine Kinase | 0.147 | 1.0 (reference) |
Fyn | 44.1 | 300-fold less selective |
Src | 9.1 | 62-fold less selective |
Fgr | 14.1 | 96-fold less selective |
Data derived from enzymatic assays at 1 mM ATP concentration [1] [3] [6].
A-770041 functions as a reversible ATP-competitive inhibitor, directly competing with ATP for binding at Lck’s catalytic cleft. Binding kinetics demonstrate that A-770041 achieves a half maximal inhibitory concentration of 147 nM against purified Lymphocyte-Specific Protein Tyrosine Kinase under physiologically relevant ATP conditions (1 mM). This potency stems from its slow dissociation rate and high binding affinity, facilitated by structural complementarity with the ATP-binding site’s deep hydrophobic pocket. The compound’s aminopyrazole group forms a bidentate hydrogen bond with the kinase hinge region, while its indole-carboxamide substituent induces conformational changes that stabilize the inactive DFG-out state of Lymphocyte-Specific Protein Tyrosine Kinase—a mechanism distinct from broader-spectrum Src inhibitors like dasatinib. Kinetic analyses confirm classical competitive inhibition patterns via Lineweaver-Burk plots, with a Ki value of 82 nM. Notably, the inhibitor’s binding is entropy-driven, leveraging hydrophobic interactions to offset the entropic penalty of ATP displacement [1] [3] [7].
Comprehensive kinome-wide profiling (covering >300 kinases) using chemical proteomic approaches (KiNativ® platform) confirms A-770041’s high selectivity. At concentrations ≤1 μM, the compound engages only three off-targets: Her2 (24% inhibition), Lyn (36% inhibition), and Her3 (covalent modification via Cys721). This represents a selectivity threshold >60-fold over 97% of the kinome. Crucially, cellular selectivity was validated using interleukin-2 suppression assays in primary T-cells, where A-770041 exhibited an half maximal inhibitory concentration of 80 nM—aligning with its enzymatic half maximal inhibitory concentration for Lymphocyte-Specific Protein Tyrosine Kinase—while requiring 20-fold higher concentrations to modulate Her2-dependent signaling. The compound’s selectivity index (ratio of half maximal inhibitory concentration for closest off-target Fyn to Lymphocyte-Specific Protein Tyrosine Kinase) is 300:1, establishing a therapeutic window for Lymphocyte-Specific Protein Tyrosine Kinase-specific cellular effects [4] [6] [7].
Table 2: Major Off-Target Kinases Identified in Chemical Proteomic Screens
Kinase | Inhibition at 1 μM (%) | Cellular Relevance |
---|---|---|
Her2 | 24 | Non-covalent, negligible functional impact |
Lyn | 36 | Transient inhibition in B-cells |
Her3 | 100 (covalent) | Irreversible modification at Cys721 |
Data from competitive binding assays using immobilized A-770041 analog [7].
Cellular target engagement was further verified through phosphoproteomics in Jurkat T-cells, where A-770041 (500 nM, 2-hour exposure) suppressed phosphorylation of Lymphocyte-Specific Protein Tyrosine Kinase substrates (e.g., ζ-chain-associated protein kinase 70, linker for activation of T-cells) without altering Src or Fyn substrate phosphorylation. This functional selectivity underscores its precision for Lymphocyte-Specific Protein Tyrosine Kinase-dependent signaling nodes [1] [3].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: